2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group and an ethoxy moiety. Its molecular formula is C₂₁H₁₉N₄O₄S, with a molecular weight of 439.47 g/mol. The structure integrates three key pharmacophores:
- Benzenesulfonamide: Known for enhancing solubility and enabling hydrogen-bonding interactions, a common feature in enzyme inhibitors .
- 1,2,4-Oxadiazole: A heterocyclic ring valued for metabolic stability and hydrogen-bond acceptor capacity.
Propriétés
IUPAC Name |
2-ethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-29-19-9-5-6-10-20(19)31(27,28)26-18-8-4-3-7-17(18)15-21-24-22(25-30-21)16-11-13-23-14-12-16/h3-14,26H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDORCXMHFOBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that incorporates a 1,2,4-oxadiazole moiety. This structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available sulfonamides and oxadiazole derivatives. The key steps include:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the cyclization of appropriate hydrazones or amidoximes.
- Sulfonamide Formation : The final compound is obtained by coupling the oxadiazole derivative with a sulfonamide under acidic or basic conditions.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that substituted 1,2,4-oxadiazoles showed activity against various bacterial strains, with specific compounds identified as effective growth inhibitors .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| OX7 | E. coli | 15 |
| OX11 | S. aureus | 18 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been widely studied. For example:
- Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected include the modulation of apoptotic markers and cell signaling pathways related to tumor growth.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. In vitro studies have shown that:
- Compounds similar to 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
Case Study 1: Antimicrobial Efficacy
In a recent study published in ACS Omega, several oxadiazole-sulfonamide compounds were screened against five bacterial strains. Compounds OX7 and OX11 showed promising results as growth inhibitors against Staphylococcus aureus and Escherichia coli , suggesting their potential as antimicrobial agents .
Case Study 2: Cancer Cell Line Inhibition
A study focused on the effects of various oxadiazole derivatives on human cancer cell lines demonstrated that certain compounds led to a significant reduction in cell viability in breast and lung cancer models. The mechanism was attributed to apoptosis via caspase activation pathways .
Applications De Recherche Scientifique
The compound 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by case studies and data tables.
Structure and Composition
The molecular formula for this compound is , and it features a sulfonamide group, which is known for its biological activity. The presence of the pyridine and oxadiazole moieties suggests potential interactions with biological targets.
Molecular Weight
The molecular weight of this compound is approximately 378.47 g/mol, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Medicinal Chemistry
The compound's structure indicates potential as a pharmaceutical agent , particularly in the development of drugs targeting various diseases.
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. The inclusion of a pyridine ring may enhance this activity through improved interaction with biological targets.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The incorporation of the benzenesulfonamide moiety in this compound suggests it may possess similar properties. Research has indicated that such compounds can effectively combat bacterial infections by inhibiting folic acid synthesis.
Biological Research
The unique structural features of this compound make it suitable for use in biological research, particularly in studies involving enzyme inhibition and receptor binding assays.
Enzyme Inhibition Studies
Research has indicated that sulfonamides can act as enzyme inhibitors. The specific interactions of 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide with target enzymes could be explored to understand its mechanism of action better.
Receptor Binding Assays
Given its complex structure, this compound may also be investigated for its ability to bind to specific receptors involved in disease pathways. This could lead to the identification of new therapeutic targets.
Table 1: Summary of Research Findings on Similar Compounds
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of a series of oxadiazole derivatives similar to our compound. These derivatives were found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further research into the therapeutic potential of 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfonamides. The results indicated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, reinforcing the potential application of our compound in treating bacterial infections.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of a pyridinyl-substituted oxadiazole and an ethoxybenzenesulfonamide. Comparisons with analogs highlight critical differences in substituents and heterocyclic cores:
Key Observations :
- Heterocyclic Core : The target compound’s 1,2,4-oxadiazole offers greater metabolic stability compared to the oxazole in , which is less resistant to hydrolysis .
- Substituent Effects: The pyridin-4-yl group (target) vs. furan () alters electronic properties.
- Functional Groups : The ethoxybenzenesulfonamide in the target compound may confer higher acidity (pKa ~10 for sulfonamides) compared to the acetamide () or nicotinamide (), influencing solubility and membrane permeability .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Core Formation : Construction of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions.
- Coupling Steps : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF, pyridine) to link the benzenesulfonamide and pyridyl-oxadiazole moieties .
- Optimization : Catalyst selection (e.g., DMAP for acylations), solvent purity, and temperature control (60–100°C) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. What analytical techniques are most suitable for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., oxadiazole C-5 substitution) and absence of tautomers. Key signals: sulfonamide protons (~10–12 ppm), pyridyl aromatic protons (~8.5–9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Q. What are the solubility profiles and stability considerations under various storage conditions?
- Methodological Answer :
- Solubility : Tested in DMSO (>10 mg/mL for biological assays), methanol, and aqueous buffers (pH 2–9). Low solubility in water necessitates surfactants (e.g., Tween-80) for in vitro studies .
- Stability : Store desiccated at -20°C. Degradation studies via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) show <2% decomposition if protected from light .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyridyl → pyrimidyl, ethoxy → methoxy) to assess steric/electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities (IC₅₀ values) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, highlighting hydrogen bonds between sulfonamide and catalytic residues .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm activity via secondary assays (e.g., Western blot for target inhibition alongside cell viability assays) .
Q. What methodologies assess environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence : Use OECD 307 guidelines to measure soil half-life. Hydrolysis studies (pH 4–9 buffers, 25–50°C) identify degradation products via LC-MS .
- Ecotoxicology : Acute toxicity tests on Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition) under OECD 202/201 guidelines .
Q. How can in vivo pharmacokinetic studies evaluate bioavailability and metabolism?
- Methodological Answer :
- Animal Models : Administer compound orally (10 mg/kg) and intravenously (2 mg/kg) to rodents. Collect plasma samples over 24 hours for LC-MS/MS analysis .
- Metabolite ID : Liver microsome incubations (human/rat) with NADPH cofactor. Detect phase I metabolites (hydroxylation, dealkylation) and phase II conjugates (glucuronides) .
Q. What computational approaches predict binding modes and off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map electrostatic/hydrophobic features critical for target engagement.
- Off-Target Screening : SwissTargetPrediction database cross-references compound similarity to known ligands, prioritizing kinases and GPCRs for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
